4'-Carboethoxy-3-pyrrolidinomethyl benzophenone
4'-Carboethoxy-3-pyrrolidinomethyl benzophenone
Brand Name:
Vulcanchem
CAS No.:
898770-07-5
VCID:
VC2291207
InChI:
InChI=1S/C21H23NO3/c1-2-25-21(24)18-10-8-17(9-11-18)20(23)19-7-5-6-16(14-19)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3
SMILES:
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Molecular Formula:
C21H23NO3
Molecular Weight:
337.4 g/mol
4'-Carboethoxy-3-pyrrolidinomethyl benzophenone
CAS No.: 898770-07-5
Cat. No.: VC2291207
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898770-07-5 |
|---|---|
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | ethyl 4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
| Standard InChI | InChI=1S/C21H23NO3/c1-2-25-21(24)18-10-8-17(9-11-18)20(23)19-7-5-6-16(14-19)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3 |
| Standard InChI Key | KCPDVUTXEGGRHS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator